molecular formula C13H12ClNO B8495879 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline

3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline

Cat. No.: B8495879
M. Wt: 233.69 g/mol
InChI Key: BGCWGYZICAZEIS-UHFFFAOYSA-N
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Description

3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline is a substituted isoquinoline derivative characterized by a chlorine atom at position 3 and a 1-ethoxy-vinyl group at position 6. The isoquinoline core (C₉H₇N) is a bicyclic heteroaromatic compound, with a molecular weight of ~129.16 g/mol in its unsubstituted form .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-6-(1-ethoxyethenyl)isoquinoline

InChI

InChI=1S/C13H12ClNO/c1-3-16-9(2)10-4-5-11-8-15-13(14)7-12(11)6-10/h4-8H,2-3H2,1H3

InChI Key

BGCWGYZICAZEIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC2=CC(=NC=C2C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Literature

The following table compares key structural and functional attributes of 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline with analogous compounds:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Biological Activity (vs Control/Papaverine) Key Reference(s)
This compound 3-Cl, 6-(1-ethoxyvinyl) ~235.7 Not explicitly tested Target Compound
6d (Ethyl ester derivative) 6,7-dimethoxy, 1-methyl, 2-ethyl ester ~295.3* Minimal contractile activity (−0.5% to +10.3%)
7e (1,1-disubstituted) 6,7-dimethoxy, 1,1-disubstituted ~330.4* High activity (−74% smooth muscle inhibition)
3-Chloro-6-(5-oxazolyl)isoquinoline 3-Cl, 6-(5-oxazolyl) ~245.7* No activity data provided
1-Phenyl-3,4-dihydroisoquinoline 1-phenyl, 3,4-dihydro ~221.3* Intermediate in synthesis (no activity data)

*Calculated based on core isoquinoline structure and substituent masses.

Key Research Findings

Substituent Position Dictates Activity : Derivatives with substituents at positions 1, 6, and 7 (e.g., 6d, 7e) show significant biological activity, while unsubstituted analogs are inactive . The target compound’s 3-Cl and 6-ethoxy-vinyl groups may target similar pathways but with distinct efficacy.

Structural Flexibility : The ethoxy-vinyl group’s conformational flexibility may improve binding to dynamic protein pockets, unlike rigid substituents (e.g., phenyl in 6h) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline, considering yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and vinylation of isoquinoline precursors. For example, chloro-substituted isoquinolines can be functionalized via nucleophilic substitution or cross-coupling reactions. Evidence from similar compounds (e.g., 1-Chloro-6-cyclopropyl-8-fluoroisoquinoline) suggests starting with commercially available isoquinoline derivatives and using reflux conditions in chloroform (CHCl₃) with amines or vinyl ethers to introduce substituents . Reaction optimization should include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents for better solubility), and purification via column chromatography to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and vinyl group integrity. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like C-Cl and vinyl ethers. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). PubChem data for analogous compounds (e.g., 1-chloro-3-methylisoquinoline) highlight InChI key standardization for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent degradation. Avoid prolonged exposure to moisture, as chloro-substituted isoquinolines may hydrolyze. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify optimal storage conditions. Reference safety protocols for chlorinated compounds (e.g., gloves, fume hoods) are advised .

Advanced Research Questions

Q. How do substituent positions and electronic effects influence the reactivity and biological activity of this compound?

  • Methodological Answer : Substituent effects can be systematically studied using Hammett constants or computational methods (DFT). For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Experimental validation involves synthesizing derivatives (e.g., replacing ethoxy-vinyl with cyano or amino groups) and comparing reaction yields or biological activity. A study on 6-substituted isoquinolines showed that NH₂ groups lower reduction potentials, improving catalytic efficiency in photoredox reactions .

Q. What computational strategies can predict the electronic properties of this compound for drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., topoisomerases). A prior study on indenoisoquinoline derivatives used these methods to correlate substituent effects with anticancer activity .

Q. How can researchers resolve contradictions between theoretical predictions and experimental pharmacological data for this compound?

  • Methodological Answer : Cross-validate computational models with experimental assays. For instance, if DFT predicts high binding affinity but in vitro assays show low activity, re-evaluate protonation states or solvent effects. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies. A study on photocatalyst optimization reconciled theoretical reduction potentials with experimental yields through iterative screening .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) for cross-coupling reactions. Adjust solvent polarity (DMF vs. THF) to enhance reaction rates. A photocatalysis study demonstrated that substituting the isoquinoline core with amino groups increased yields by lowering reduction potentials (−3.26 V vs. −2.51 V for -CN), enabling challenging borylation reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize a library of derivatives with systematic substituent variations (e.g., halogens, alkyl chains, electron-donating/withdrawing groups). Test against biological targets (e.g., cancer cell lines) using dose-response assays (IC₅₀ values). Analyze trends via QSAR models. For example, fluorinated indenoisoquinolines showed enhanced topoisomerase inhibition compared to chlorinated analogs .

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